molecular formula C6H6O2 B3148598 2-Ethynylcyclopropanecarboxylic acid CAS No. 65131-31-9

2-Ethynylcyclopropanecarboxylic acid

Cat. No. B3148598
CAS RN: 65131-31-9
M. Wt: 110.11 g/mol
InChI Key: WAOURCILMTVHBE-UHFFFAOYSA-N
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Description

ECCA is a cyclic unsaturated carboxylic acid. It is widely used in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science. The molecular formula of ECCA is C6H6O2 , and it has a molecular weight of 110.11 g/mol.


Synthesis Analysis

The synthesis of ECCA involves the reaction of alkyl diazoacetates with gaseous divinyl . A simple method for the preparation of ECCA and its esters has been proposed. It consists of the dehydrobromination with aqueous-alcoholic KOH of 2-(1,2-dibromoethyl)cyclopropanecarboxylic acid or its esters, obtained by the low-temperature bromination of 2-vinylcyclopropanecarboxylic acid or its esters .


Molecular Structure Analysis

ECCA, like other carboxylic acids, has a carboxyl group (COOH) in its structure . The carboxyl group is polar due to the presence of a carbonyl group (C=O) and a hydroxyl group (OH). The carbonyl carbon and the oxygen are both sp2 hybridized, giving the carboxylic acid a trigonal planar shape around the carbonyl carbon .


Physical And Chemical Properties Analysis

Carboxylic acids, such as ECCA, are weak acids compared to mineral acids like hydrochloric, perchloric, nitric, and sulfuric acids . They partially dissociate in aqueous solution, with acidity constants (Ka) being approximately 10^-5 . The acidity of the carboxyl group arises from the polar nature of the carbonyl group .

Scientific Research Applications

Chemical Synthesis and Reactions

2-Ethynylcyclopropanecarboxylic acid and its derivatives have been extensively studied in the field of chemical synthesis. For instance, Kretschik et al. (1995) investigated the preparation of ethynylcyclopropanecarboxylic acid esters, which were converted into acyl chlorides and then reacted to form alkynylcyclopropylcarbene complexes of chromium and tungsten. This study showcased the potential of these compounds in creating complex ligand structures (Kretschik, Nieger, & Dötz, 1995). Similarly, Riemer and Rigby (1966) synthesized 2-ethynyl-2-hydroxy-1,3-dimethylcyclohexanecarboxylic acid and explored its reactions with various catalysts and reagents, revealing the substance's flexibility in undergoing molecular rearrangements (Riemer & Rigby, 1966).

Biosynthesis and Plant Growth

1-Aminocyclopropane-1-carboxylic acid (ACC), a closely related compound, plays a crucial role in ethylene biosynthesis in plants. This aspect of ethylene biosynthesis was explored by Pirrung, Dunlap, and Trinks (1989), who prepared optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of a precursor to ethylene, for use in affinity purification techniques and antibody generation (Pirrung, Dunlap, & Trinks, 1989). Vanderstraeten and Van Der Straeten (2017) also highlighted the role of ACC in ethylene biosynthesis, emphasizing its transport and regulation in plant development and response to environmental cues (Vanderstraeten & Van Der Straeten, 2017).

Organometallic Chemistry

In the domain of organometallic chemistry, Sakai et al. (2008) demonstrated the use of a 2-ethynylaniline with different terminal substituent groups, including this compound, in the synthesis of polysubstituted indoles and quinolines. Their work showcased the versatility of these compounds in creating diverse organometallic structures (Sakai et al., 2008).

Agronomic Applications

1-Aminocyclopropane-1-carboxylic acid, a compound related to this compound, also has significant implications in agronomy. Tiwari et al. (2018) explored the use of ACC deaminase-producing beneficial rhizobacteria in mitigating drought and salt stress in plants, demonstrating the potential application of these compounds in enhancing plant resilience and productivity (Tiwari, Duraivadivel, Sharma, & P., 2018).

properties

IUPAC Name

2-ethynylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-2-4-3-5(4)6(7)8/h1,4-5H,3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOURCILMTVHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethynylcyclopropanecarboxylic acid
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2-Ethynylcyclopropanecarboxylic acid
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Q & A

Q1: What are the common synthetic routes to 2-Ethynylcyclopropanecarboxylic acid esters?

A1: this compound esters can be synthesized through the reaction of alkyl diazoacetates with alkynes. For instance, reacting ethyl diazoacetate with phenylbutenyne produces diastereomers of the ester, which can be separated chromatographically. [] Another method involves reacting alkyl diazoacetates with gaseous butadiene, yielding 2-vinylcyclopropanecarboxylic acid esters. These can then be further converted into this compound. [, ]

Q2: Can you elaborate on the stereochemistry involved in the synthesis of these esters?

A2: The reaction of ethyl diazoacetate with phenylbutenyne yields both cis and trans isomers of the this compound ester. These diastereomers can be isolated through chromatographic techniques, leading to the acquisition of each isomer in its pure form. []

Q3: What are some interesting reactions or applications of this compound derivatives?

A3: this compound derivatives, specifically the acyl chlorides, can be used to synthesize alkynylcyclopropylcarbene complexes of chromium and tungsten. These complexes are formed through the reaction of the acyl chlorides with K2[M(CO)5], where M represents either chromium or tungsten. [] Additionally, 2-methyl-2-ethynylcyclopropanecarboxylic acid can undergo oxidative dimerization to form an unsaturated bicyclic γ-butyrolactone. [, ]

Q4: Is there structural information available for any of the compounds derived from this compound?

A4: Yes, an X-ray crystallographic study was conducted on the tungsten alkynylcyclopropylcarbene complex derived from the trans isomer of this compound. The analysis revealed a distorted cyclopropane ring within the complex's structure. []

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